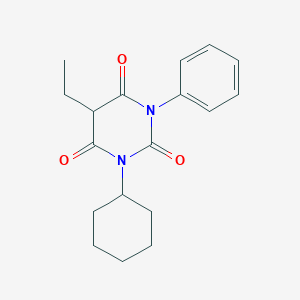
Benzyl 2,3-dibromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3-dibromopropanoate is an organic compound with the molecular formula C10H10Br2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxyl group is esterified with a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2,3-dibromopropanoate can be synthesized through the bromination of benzyl acrylate. The reaction involves the addition of bromine to the double bond of benzyl acrylate, resulting in the formation of the dibrominated product. The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions to ensure complete bromination .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2,3-dibromopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2,3-dihydroxypropanoate.
Reduction Reactions: The compound can be reduced to benzyl 2-bromopropanoate using reducing agents like zinc in acetic acid.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form benzyl acrylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions in aqueous solution.
Reduction: Zinc in acetic acid.
Elimination: Strong bases such as potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: Benzyl 2,3-dihydroxypropanoate.
Reduction: Benzyl 2-bromopropanoate.
Elimination: Benzyl acrylate.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3-dibromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Wirkmechanismus
The mechanism of action of benzyl 2,3-dibromopropanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 3 positions are highly reactive and can participate in various chemical reactions. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This reactivity makes it useful in synthetic chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-bromopropanoate: Similar structure but with only one bromine atom.
Benzyl acrylate: The precursor to benzyl 2,3-dibromopropanoate, lacking the bromine atoms.
Methyl 2,3-dibromopropanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
IUPAC Name |
benzyl 2,3-dibromopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQVGQAJKITBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340047 |
Source


|
| Record name | Benzyl 2,3-dibromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-11-6 |
Source


|
| Record name | Benzyl 2,3-dibromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)


![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)










